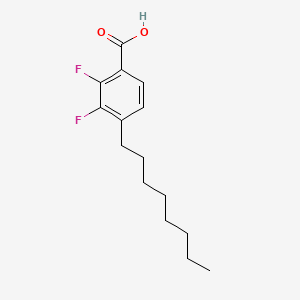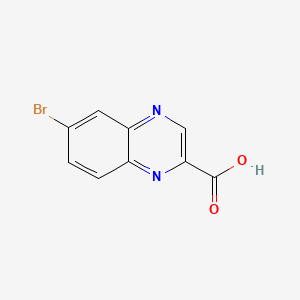
PGPC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PGPC, or 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine, is an oxidized phospholipid . It is formed under conditions of oxidative stress and is found as a component in mildly oxidized LDL (MM-LDL) and in products formed from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (Ox-PAPC) .
Synthesis Analysis
Oxidized phospholipids (oxPLs) like PGPC are components of oxidized LDL (oxLDL). OxLDL activates the expression of a series of atherogenic genes and their oxPLs contribute to their biological activities .Molecular Structure Analysis
PGPC has a molecular formula of C29H56NO10P and a formula weight of 609.7 . Its formal name is 1-palmitoyl-2-glutaryl phosphatidylcholine .Chemical Reactions Analysis
PGPC is an oxidized phospholipid that can be formed under conditions of oxidative stress . It is found as a component in mildly oxidized LDL (MM-LDL) and in products formed from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (Ox-PAPC) .Physical And Chemical Properties Analysis
PGPC is an oxidized phospholipid and its properties are influenced by its chemical structure . It is soluble in ethanol and DMSO .Applications De Recherche Scientifique
Real-Time PCR in Dairy Product Characterization : Real-time PCR (qPCR) is used for characterizing microbial populations and milk types in dairy products. This method, relevant in food genomics, helps in ensuring product safety, quality, and authenticity (Agrimonti et al., 2019).
Pharmacogenetics Research Network : The NIH Pharmacogenetics Research Network (PGRN) explores the correlation between drug response and genetic variation. This involves research on various medical disorders and the interaction of drugs with specific protein groups (Giacomini et al., 2007).
Induced Pluripotent Stem Cell (iPSC) Research : iPSCs derived from volunteers of the Personal Genome Project Canada (PGPC) were used for versatile multilineage differentiation, demonstrating applications in disease modeling and identifying healthy control lines for specific diseases (Hildebrandt et al., 2019).
Morphological Texture Model in Image Analysis : The Primitive, Grain, and Point Configuration (PGPC) texture model has applications in noise removal, texture modification, and texture synthesis in image processing (Yang et al., 2011).
Graphene Platelet Coatings in Vibration Suppression : Porous graphene platelet coating (PGPC) has been studied for its effects on vibration suppression in fiber-reinforced polymer composite plates, demonstrating potential in engineering and materials science (Li et al., 2021).
Propriétés
IUPAC Name |
[(2S,5S)-5-amino-7-carboxy-3-hexadecanoyloxy-1-hydroxy-4-oxoheptan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H57N2O10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(35)40-29(28(36)24(30)19-20-26(33)34)25(23-32)41-42(37,38)39-22-21-31(2,3)4/h24-25,29,32H,5-23,30H2,1-4H3,(H-,33,34,37,38)/t24-,25-,29?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPYGNOIHKUCOY-CXBRBUDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C(CO)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC([C@H](CO)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H57N2O10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-5-Amino-7-carboxy-1-hydroxy-4-oxo-3-(palmitoyloxy)heptan-2-yl (2-(trimethylammonio)ethyl) phosphate | |
Q & A
Q1: What is 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC)?
A1: 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) is a truncated oxidized phospholipid (oxPL). It is a biologically active component found in minimally modified low-density lipoprotein (MM-LDL) and atherosclerotic lesions. [, , , , , , ]
Q2: How does PGPC differ structurally from other oxidized phospholipids like POVPC?
A2: PGPC and 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) are structurally similar, both being truncated oxPLs. The key difference lies in the sn-2 position: PGPC has a glutaroyl group, while POVPC has an oxovaleroyl group. This subtle difference leads to significant variations in their bioactivity and interactions with cellular targets. [, , , , , , ]
Q3: How does PGPC interact with cells?
A3: Unlike POVPC, which often forms covalent adducts with proteins, PGPC primarily interacts with its biological targets through physical interactions. [, ] One study using fluorescently labeled PGPC analogs showed that it is rapidly taken up by vascular smooth muscle cells (VSMCs) and trafficked to lysosomes. []
Q4: What are the downstream effects of PGPC on vascular smooth muscle cells (VSMCs)?
A4: PGPC impacts VSMCs in several ways. Studies show that it induces apoptosis [, ], enhances cell-cell contact [], and increases the expression of pro-inflammatory factors like E-selectin and vascular cell adhesion molecule 1 (VCAM-1). [, ] Interestingly, PGPC has also been shown to promote ceramide accumulation in macrophages by activating specific ceramide synthase (CerS) isoforms. []
Q5: Does PGPC affect endothelial cells differently than POVPC?
A5: Yes, despite their structural similarities, PGPC and POVPC exhibit distinct effects on endothelial cells. POVPC primarily promotes monocyte binding to endothelial cells. In contrast, PGPC stimulates both monocyte and neutrophil binding and increases the expression of E-selectin and VCAM-1, contributing to inflammation within the vascular wall. [, ]
Q6: What is the role of PGPC in atherosclerosis?
A6: PGPC is considered a significant risk factor for atherosclerosis. It contributes to the disease by promoting inflammation, VSMC proliferation and death, and the formation of foam cells from macrophages. [, , , , , ]
Q7: How does PGPC influence the activity of enzymes involved in lipid metabolism?
A7: PGPC has been shown to influence the activity of several enzymes involved in lipid metabolism. For example, it activates acid sphingomyelinase in VSMCs, contributing to apoptosis. [] Additionally, PGPC can be hydrolyzed by phospholipases like PLA1, PLA2, PLC, and to a lesser extent, PLD, which may regulate its bioactivity. []
Q8: How does PGPC affect the immune response?
A8: PGPC can act as an immune stimulatory molecule. When incorporated into GM3 liposomes, it contributes to dendritic cell maturation, although to a lesser extent than TLR ligands. [] Additionally, PGPC has been shown to stimulate MMP-9 production in macrophages, potentially contributing to plaque instability in atherosclerosis. []
Q9: Are there differences in PGPC levels between healthy individuals and those with specific diseases?
A9: Yes, studies show that PGPC levels are elevated in the plasma of individuals with atherosclerosis. [] Additionally, PGPC levels are significantly higher in malignant breast tumor tissues compared to adjacent non-tumor tissues. [] Increased levels of PGPC have also been observed in high-density lipoprotein (HDL) during sepsis. []
Q10: What analytical techniques are used to measure PGPC levels?
A10: Various analytical techniques can measure PGPC levels in biological samples. These include high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [, ], and quantitative electrospray ionization mass spectrometry. []
Q11: Are there any known interactions between PGPC and ion channels?
A11: Recent research suggests that PGPC can activate transient receptor potential canonical 5 (TRPC5)-containing calcium channels in vascular smooth muscle cells. [] This activation appears to be mediated by Gi/o proteins and contributes to cell migration, suggesting a potential role for PGPC in vascular remodeling during atherosclerosis. []
Q12: Does PGPC influence cellular signaling pathways?
A12: Yes, PGPC has been shown to activate specific signaling pathways in different cell types. For example, in VSMCs, PGPC activates the acid sphingomyelinase pathway, leading to apoptosis. [] Conversely, it does not appear to activate survival and proliferation pathways like NF-κB or AKT kinase in these cells. []
Q13: What is the role of PGPC in tumor metastasis?
A13: Emerging evidence suggests that PGPC might play a role in promoting tumor metastasis. Studies show that PGPC can induce epithelial-mesenchymal transition (EMT) in cancer cells, leading to increased migration and invasion. [] This effect is thought to be mediated by PGPC's ability to stimulate autophagy through the AMPK-mTOR pathway. []
Q14: What is the role of the sn-2 position in the bioactivity of PGPC?
A14: The sn-2 position of PGPC plays a crucial role in determining its specific bioactivity. [] Modifications at this position, such as substituting the glutaroyl group with other oxidized fatty acyl groups, can significantly alter the molecule's effects on cellular processes like leukocyte-endothelial interactions and inflammatory responses. []
Q15: Can the bioactivity of PGPC be modulated by enzymatic activity?
A15: Yes, the bioactivity of PGPC can be modulated by the activity of specific enzymes. Hydrolysis of PGPC by phospholipases, such as PLA1, PLA2, PLC, and PLD, significantly reduces its bioactivity. [] This suggests that these enzymes might play a role in regulating the levels and effects of PGPC in vivo.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)
![N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoic Acid](/img/structure/B584651.png)


